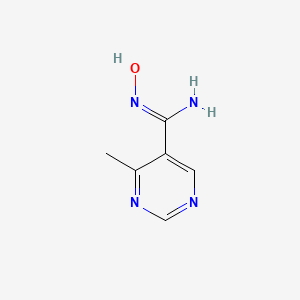

N'-Hydroxy-4-methylpyrimidine-5-carboximidamide

Description

Properties

Molecular Formula |

C6H8N4O |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

N'-hydroxy-4-methylpyrimidine-5-carboximidamide |

InChI |

InChI=1S/C6H8N4O/c1-4-5(6(7)10-11)2-8-3-9-4/h2-3,11H,1H3,(H2,7,10) |

InChI Key |

VUSPIGXJZIBZRX-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=NC=NC=C1/C(=N/O)/N |

Canonical SMILES |

CC1=NC=NC=C1C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-4-methylpyrimidine-5-carboximidamide typically involves the reaction of 4-methylpyrimidine-5-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N’-Hydroxy-4-methylpyrimidine-5-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-4-methylpyrimidine-5-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboximidamide group can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the pyrimidine ring.

Reduction: Amine derivatives of the carboximidamide group.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N’-Hydroxy-4-methylpyrimidine-5-carboximidamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-4-methylpyrimidine-5-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboximidamide group can interact with nucleophilic sites, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-1-Carboximidamide Derivatives ()

describes 11 pyrazole-1-carboximidamide derivatives with varying substituents on the pyrazole ring. These compounds differ from N'-Hydroxy-4-methylpyrimidine-5-carboximidamide in their core heterocyclic structure (5-membered pyrazole vs. 6-membered pyrimidine). Key structural and functional differences include:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) and electron-donating groups (e.g., methoxy, methyl) on the aryl substituents influence reactivity and lipophilicity. For example, the 4-chlorophenyl derivative (Compound 3) may exhibit increased polarity compared to the 4-methylphenyl analog (Compound 7) .

- Biological Activity : Pyrazole carboximidamides are often explored for antimicrobial or anticancer properties, but their smaller ring size may limit binding to larger enzymatic pockets compared to pyrimidines .

Table 1: Selected Pyrazole-1-Carboximidamide Derivatives

| Compound ID | Substituent(s) | Key Structural Features |

|---|---|---|

| 3 | 4-Chlorophenyl | Electron-withdrawing Cl enhances polarity |

| 7 | 4-Methylphenyl | Electron-donating CH₃ increases lipophilicity |

| 9 | 3-Nitrophenyl | Strong electron-withdrawing NO₂ group |

Pyrimidine-Based Carboximidamide Analogs ( and )

and provide data on two pyrimidine carboximidamides with distinct substituent patterns:

N-Hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide (): Molecular Formula: C₆H₈N₄O₃ Key Features: A 1-methyl group and two oxo groups at the 2- and 4-positions.

N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide (): Key Features: A 3-methyl group and a phenyl substituent at the 1-position.

Table 2: Pyrimidine Carboximidamide Comparison

Impact of Substituent Position and Functional Groups

- 4-Methyl vs. 1-Methyl (Pyrimidine) : A 4-methyl group (target compound) likely confers greater steric stability to the pyrimidine ring compared to a 1-methyl group (), which may distort the ring conformation .

- Hydroxy and Oxo Groups : The N'-hydroxy group in the target compound could participate in hydrogen bonding, similar to the oxo groups in and . However, oxo groups may form stronger dipole-dipole interactions .

- Phenyl vs. Alkyl Substituents : Aryl groups (e.g., phenyl in ) enhance lipophilicity and π-π stacking, whereas alkyl groups (e.g., methyl in the target compound) balance solubility and permeability .

Biological Activity

N'-Hydroxy-4-methylpyrimidine-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrimidine ring with hydroxylamine and amidine functionalities, which enhance its reactivity and biological activity. The compound has the molecular formula and a molecular weight of 151.17 g/mol. Its unique structural characteristics allow it to interact with various biomolecules, making it a candidate for drug development.

1. Antibacterial Activity

This compound has shown promising antibacterial properties. It interacts with bacterial DNA through intercalative binding, which disrupts DNA replication and transcription processes. This mechanism is similar to that of established antibiotics like fluoroquinolones, which inhibit DNA gyrase, an essential enzyme for bacterial DNA synthesis .

2. Protein Interactions

The compound exhibits the ability to bind tightly to serum albumins and calf-thymus DNA, suggesting its potential as a therapeutic agent targeting nucleic acids or proteins involved in disease processes. Preliminary studies indicate that it may form complexes with proteins through hydrogen bonding and hydrophobic interactions.

3. Inhibition of Enzymatic Activity

Research indicates that this compound can act as an inhibitor for key enzymes involved in cellular processes. For instance, it may inhibit nitric oxide synthase (NOS), which plays a crucial role in various physiological functions, including vasodilation and neurotransmission .

Research Findings

Several studies have evaluated the biological activity of this compound:

- Antibacterial Studies : In vitro assays demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antibacterial activity.

- Enzyme Inhibition : The compound was tested against various enzymes, revealing significant inhibitory effects on Dipeptidyl Peptidase IV (DPP4) and tyrosine phosphatase 1B (TP1B), both of which are involved in glucose metabolism and insulin signaling pathways .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with DPP4. The compound was found to increase GLP-1 levels significantly, indicating its potential role in managing type 2 diabetes by enhancing insulin secretion .

Data Table: Comparative Biological Activity

Q & A

Q. What are the established synthetic routes for N'-Hydroxy-4-methylpyrimidine-5-carboximidamide?

The compound is typically synthesized via oxime formation from a pyrimidine carbonyl precursor. A validated method involves refluxing ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-pyrimidine-5-carboxylate with hydroxylamine hydrochloride in ethanol/water under basic conditions (e.g., NaOH). This approach yields oxime derivatives with >85% efficiency, minimal side reactions, and straightforward isolation . Alternative routes may employ iminium ion intermediates or microwave-assisted protocols to accelerate reaction kinetics .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- FT-IR : To identify N–O (950–1100 cm⁻¹) and C=N (1640–1690 cm⁻¹) stretches.

- ¹H/¹³C NMR : For resolving methyl groups (δ 2.1–2.5 ppm) and pyrimidine ring protons (δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray crystallography (if crystalline): For definitive stereochemical assignment .

Q. What preliminary biological activities have been reported for this compound?

Pyrimidine oxime derivatives exhibit broad-spectrum antimicrobial activity. Standard assays include:

- Agar dilution : Minimum inhibitory concentration (MIC) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Zone of inhibition : Disk diffusion assays at 100 µg/mL concentrations.

- Antifungal screening : Against C. albicans via broth microdilution .

Q. How does the compound behave under varying pH and temperature conditions?

Stability studies show:

- pH stability : Degrades in strong acids (pH < 2) or bases (pH > 12), forming hydrolyzed byproducts (e.g., carboxylic acids).

- Thermal stability : Stable up to 150°C; decomposition occurs above 200°C, evidenced by TGA-DSC.

- Storage : Recommended at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

Q. What computational approaches predict the compound’s electronic properties and reactivity?

Density functional theory (DFT) using B3LYP/6-31G* basis sets can:

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies reveal:

Q. How should researchers address contradictory bioactivity data across studies?

Discrepancies may arise from:

Q. What mechanistic insights exist for its enzymatic inhibition (e.g., nitric oxide synthase)?

The compound acts as a competitive inhibitor:

Q. What advanced spectroscopic methods resolve ambiguous structural features?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.